N-(benzhydrylideneamino)pyrimidin-2-amine
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Overview
Description
N-(benzhydrylideneamino)pyrimidin-2-amine is a compound that belongs to the class of hydrazones, which are characterized by the presence of the functional group -NH-N=CH-
Preparation Methods
The synthesis of N-(benzhydrylideneamino)pyrimidin-2-amine typically involves the reaction of benzhydryl chloride with 2-hydrazinopyrimidine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N-(benzhydrylideneamino)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the hydrazone group to an amine group using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted hydrazones and amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzhydrylideneamino)pyrimidin-2-amine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially interfering with DNA replication and transcription processes .
Comparison with Similar Compounds
N-(benzhydrylideneamino)pyrimidin-2-amine can be compared with other hydrazone derivatives and pyrimidine-containing compounds:
Hydrazone Derivatives: Similar compounds include N’-benzylidene-2-hydroxymethylbenzohydrazide and other hydrazones, which also exhibit antimicrobial and anticancer activities.
Pyrimidine-Containing Compounds: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives have been studied for their antifibrotic and anticancer activities.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-(benzhydrylideneamino)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c1-3-8-14(9-4-1)16(15-10-5-2-6-11-15)20-21-17-18-12-7-13-19-17/h1-13H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBRPQSVSPLCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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